N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide
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Overview
Description
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzamide group, a phenyl group, and a chloro-substituted phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenoxyacetic acid: This intermediate is synthesized through the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-chloro-2-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Acylation of 4-aminobenzamide: The acyl chloride reacts with 4-aminobenzamide in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.
Inducing oxidative stress: Leading to cell damage and apoptosis.
Comparison with Similar Compounds
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide can be compared with other similar compounds, such as:
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]sulfonyl]-, methyl ester: Similar structure but with a sulfonyl group instead of a benzamide group.
4-chloro-N-(tert-pentyl)aniline: Contains a chloro-substituted phenyl group but differs in the amine substituent.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Similar phenoxy structure but with different substituents.
These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and properties.
Properties
IUPAC Name |
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-13-17(23)7-12-20(15)28-14-21(26)24-18-8-10-19(11-9-18)25-22(27)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXUGRORWJHQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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